Bis(2-butoxyethyl) Phthalate-d4
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Overview
Description
Bis(2-butoxyethyl) Phthalate-d4 is a deuterium-labeled derivative of Bis(2-butoxyethyl) Phthalate. This compound is primarily used as a plasticizer in various industrial applications. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving the tracking and quantification of phthalates in different environments .
Mechanism of Action
Target of Action
Bis(2-butoxyethyl) Phthalate-d4 is a deuterium-labeled version of Bis(2-butoxyethyl) Phthalate It’s known that phthalates, in general, are major sources of endocrine disruptor chemicals (edcs) .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Biochemical Pathways
It’s known that phthalates can perturb fatty acid metabolism .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
It’s known that phthalates can induce cell proliferation, decrease apoptosis, produce reactive oxygen species, and cause oxidative stress .
Biochemical Analysis
Cellular Effects
Research on the cellular effects of Bis(2-butoxyethyl) Phthalate-d4 is limited. A study on a similar compound, Bis(2-butoxyethyl) phthalate, showed that it could delay puberty onset by increasing oxidative stress and apoptosis in Leydig cells in rats . This suggests that this compound might have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
Similar compounds have been shown to have threshold effects, as well as toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butoxyethyl) Phthalate-d4 involves the esterification of phthalic anhydride with deuterated 2-butoxyethanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The deuterium-labeled 2-butoxyethanol is a key raw material, and its availability and cost can significantly impact the overall production process .
Chemical Reactions Analysis
Types of Reactions
Bis(2-butoxyethyl) Phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to produce phthalic acid and deuterated 2-butoxyethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, especially under basic conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as hydroxide ions under basic conditions
Major Products
Hydrolysis: Phthalic acid and deuterated 2-butoxyethanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used
Scientific Research Applications
Bis(2-butoxyethyl) Phthalate-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Environmental Studies: Tracking and quantifying phthalate contamination in water, soil, and air.
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of phthalates in biological systems.
Material Science: Investigating the effects of plasticizers on the properties of polymers and other materials.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) Phthalate (DEHP): A commonly used plasticizer with similar applications but without deuterium labeling.
Dibutyl Phthalate (DBP): Another plasticizer with a shorter alkyl chain.
Diisobutyl Phthalate (DiBP): Similar to DBP but with branched alkyl chains .
Uniqueness
The primary uniqueness of Bis(2-butoxyethyl) Phthalate-d4 lies in its deuterium labeling. This feature makes it invaluable in research applications where precise tracking and quantification are required. The deuterium atoms provide a distinct mass difference, allowing for easy differentiation from non-labeled compounds in analytical studies .
Properties
IUPAC Name |
bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O6/c1-3-5-11-23-13-15-25-19(21)17-9-7-8-10-18(17)20(22)26-16-14-24-12-6-4-2/h7-10H,3-6,11-16H2,1-2H3/i7D,8D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCJNODIWQEOAI-ULDPCNCHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCCCC)C(=O)OCCOCCCC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001334585 |
Source
|
Record name | Bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001334585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398065-96-7 |
Source
|
Record name | Bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001334585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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